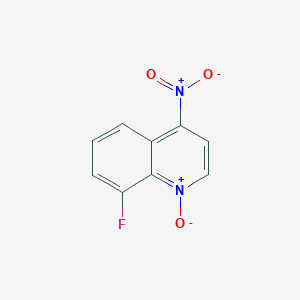

8-Fluoro-4-nitroquinoline 1-oxide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

8-Fluoro-4-nitroquinoline 1-oxide, also known as this compound, is a useful research compound. Its molecular formula is C9H5FN2O3 and its molecular weight is 208.15 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Chemical Properties and Structure

8-FNQO is characterized by the following chemical properties:

- Molecular Formula: C9H5FN2O3

- Molar Mass: 208.15 g/mol

- Density: Approximately 1.4787 g/cm³

These properties contribute to its reactivity and biological activity, making it a valuable compound in research.

Mutagenesis and Carcinogenesis Studies

8-FNQO is utilized extensively in studies related to mutagenesis and carcinogenesis. It is known to induce mutations through the formation of bulky DNA adducts, which can lead to various types of DNA damage.

Case Studies

- In a study involving oral squamous cell carcinoma (OSCC), chronic exposure to 8-FNQO in mice resulted in significant tumor development, demonstrating its effectiveness as a model for studying cancer progression .

- Another investigation highlighted that 8-FNQO induces specific immune cell death, leading to immunosuppression during carcinogenesis, thereby emphasizing its role in tumor microenvironment alterations .

Applications in Genetic Screening

Given its mutagenic properties, 8-FNQO is employed in genetic screens to identify mutations across various organisms, including bacteria and fungi.

Genetic Mutagenesis

- Researchers have utilized 8-FNQO to investigate the mutagenic spectrum by analyzing mutations in model organisms like Escherichia coli. The results indicated a preference for guanine mutations, which aids in understanding mutation patterns induced by environmental toxins .

Whole Genome Sequencing

- The use of whole genome resequencing techniques has been facilitated by 8-FNQO-induced mutagenesis, allowing for comprehensive identification of causative mutations within genetic screens .

Toxicological Research

Toxicological studies involving 8-FNQO focus on its potential health risks and mechanisms of toxicity.

DNA Damage Assessment

- High-performance liquid chromatography (HPLC) methods have been developed to measure levels of oxidative DNA damage markers like 8-hydroxydeoxyguanosine (8-OHdG) in cells treated with 8-FNQO .

Immune Response Modulation

- Research indicates that exposure to 8-FNQO alters immune cell populations significantly, affecting the overall immune response and potentially leading to increased susceptibility to cancer .

Summary Table of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Mutagenesis | Induces mutations via DNA adduct formation | High preference for guanine mutations |

| Carcinogenesis | Used in animal models for cancer research | Induces OSCC development through chronic exposure |

| Genetic Screening | Facilitates identification of mutations in model organisms | Effective for whole genome sequencing |

| Toxicological Studies | Assesses DNA damage and immune response | Alters immune cell profiles leading to immunosuppression |

Propriétés

Numéro CAS |

19789-69-6 |

|---|---|

Formule moléculaire |

C9H5FN2O3 |

Poids moléculaire |

208.15 g/mol |

Nom IUPAC |

8-fluoro-4-nitro-1-oxidoquinolin-1-ium |

InChI |

InChI=1S/C9H5FN2O3/c10-7-3-1-2-6-8(12(14)15)4-5-11(13)9(6)7/h1-5H |

Clé InChI |

MUTKSEVUOWYGKA-UHFFFAOYSA-N |

SMILES |

C1=CC2=C(C=C[N+](=C2C(=C1)F)[O-])[N+](=O)[O-] |

SMILES canonique |

C1=CC2=C(C=C[N+](=C2C(=C1)F)[O-])[N+](=O)[O-] |

Key on ui other cas no. |

19789-69-6 |

Synonymes |

8-Fluoro-4-nitroquinoline 1-oxide |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.